molecular formula C21H34O2 B074090 17beta-Hydroxy-5alpha-androstane acetate CAS No. 1236-49-3

17beta-Hydroxy-5alpha-androstane acetate

Cat. No.: B074090
CAS No.: 1236-49-3
M. Wt: 318.5 g/mol
InChI Key: QRRJQHVSHGOFLL-MQWPULPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-Hydroxy-5alpha-androstane acetate is a synthetic androstane steroid derivative of significant interest in biochemical and endocrinological research. This compound serves as a key intermediate and reference standard in the study of steroid metabolism, particularly for investigating the enzymatic pathways involved in the reduction, hydroxylation, and esterification of androgens. Its primary research value lies in its utility as a precursor or analytical standard for quantifying steroid levels and understanding the function of enzymes like 5-alpha reductase and 17-beta hydroxysteroid dehydrogenase. By studying this and related metabolites, researchers can elucidate the complex biosynthetic and metabolic pathways of endogenous steroids, contributing to a deeper understanding of hormonal regulation, endocrine disorders, and the development of related analytical methods such as mass spectrometry. This high-purity compound is essential for controlled in vitro studies, providing a well-defined chemical tool to probe androgen receptor interactions and the physiological role of reduced androgen metabolites without the complications of further metabolic conversion.

Properties

CAS No.

1236-49-3

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1

InChI Key

QRRJQHVSHGOFLL-MQWPULPWSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Other CAS No.

1236-49-3

Synonyms

5α-Androstan-17β-ol acetate

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1.1 Hormone Replacement Therapy

17beta-Hydroxy-5alpha-androstane acetate is utilized in hormone replacement therapy (HRT) for conditions related to androgen deficiency. Its anabolic properties make it beneficial for patients suffering from muscle wasting diseases, such as cancer cachexia and HIV/AIDS-related weight loss. Studies have shown that anabolic steroids can help improve muscle mass and strength in these populations .

1.2 Prostate Cancer Treatment

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has been investigated for its role in intratumoral androgen biosynthesis. Research indicates that this compound can be involved in the conversion of dehydroepiandrosterone (DHEA) to more potent androgens within tumor cells, contributing to disease progression . Targeting this pathway could offer new therapeutic strategies to combat resistance to conventional androgen deprivation therapies.

Research Applications

2.1 Androgen Receptor Studies

The compound serves as a crucial tool in androgen receptor (AR) research. Its high binding affinity to AR allows it to be used as a standard reference compound in competitive binding assays, which are essential for evaluating the efficacy of new drugs targeting androgen signaling pathways . This application is particularly relevant in drug discovery for prostate cancer therapeutics.

2.2 Synthesis and Chemical Research

This compound is also significant in synthetic organic chemistry. It acts as an intermediate in the synthesis of various steroid derivatives with potential pharmacological activities, including anticancer and antifungal agents . The ability to modify its structure through acetylation and other chemical transformations provides a versatile platform for developing new therapeutic compounds.

Case Studies and Findings

Study Focus Findings
Study on HRT in HIV/AIDS patientsClinical applicationDemonstrated increased lean body mass and improved quality of life
Prostate cancer researchMechanism of resistanceIdentified this compound's role in DHEA conversion to potent androgens, contributing to CRPC progression
Drug discovery assaysAR binding studiesConfirmed high affinity binding, aiding the development of AR-targeted therapies

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The acetoxy group at C17 undergoes acid- or base-catalyzed hydrolysis , yielding acetic acid and the parent alcohol, 17β-hydroxy-5α-androstane . This reaction is critical for understanding its metabolic pathways and biological deactivation.

Reaction Conditions :

  • Base-catalyzed : Aqueous NaOH or KOH at elevated temperatures.
  • Acid-catalyzed : Dilute HCl or H₂SO₄ under reflux.

Products :

  • 17β-Hydroxy-5α-androstane (alcohol)
  • Acetic acid

This hydrolysis is reversible under esterification conditions (e.g., acetic anhydride/pyridine) .

Oxidation and Reduction Processes

The steroidal backbone enables redox reactions at specific positions:

Oxidation at C3

The 3-keto derivative (17β-hydroxy-5α-androstan-3-one) forms via oxidation using Jones’ reagent (CrO₃/H₂SO₄) . This reaction is pivotal in synthesizing derivatives for biological studies.

Reaction Example :17 Hydroxy 5 androstane acetateJones reagent17 Hydroxy 5 androstan 3 one+Acetic acid\text{17 Hydroxy 5 androstane acetate}\xrightarrow{\text{Jones reagent}}\text{17 Hydroxy 5 androstan 3 one}+\text{Acetic acid}

Reduction of Ketones

The 3-keto group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, producing 3β- or 3α-alcohols .

Key Findings :

  • NaBH₄ in methanol yields an 85:15 mixture of 3β-OH and 3α-OH epimers .
  • Reduction alters pharmacological activity, as seen in reduced inhibition of 17β-HSD5 enzymes compared to the keto form .

Lactonization Reactions

Under oxidative conditions, 17β-hydroxy-5α-androstane acetate participates in spiro-δ-lactone formation via intramolecular esterification. This occurs when the C17 hydroxyl reacts with a carboxylic acid group introduced via side-chain modifications .

Conditions :

  • Jones’ reagent (oxidation) followed by cyclization.
  • Confirmed by ¹³C-NMR signals at 93.21 ppm (C17) and 171.98 ppm (COO) .

Application :
Lactones exhibit inhibitory activity against 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes involved in steroid hormone metabolism .

Enzymatic Transformations

In biological systems, 17β-hydroxy-5α-androstane acetate interacts with enzymes such as 17β-HSD and 3α-hydroxysteroid dehydrogenase (3α-HSD) :

EnzymeReaction TypeProductBiological Implication
17β-HSDOxidation/ReductionInterconversion with 17-ketosteroidsRegulates androgen bioavailability
3α-HSDReduction of 3-keto group3α-Hydroxy derivativesDetoxification pathway

Key Data :

  • Inhibits 17β-HSD5 by 64% at 0.3 µM, less potent than estrane-based lactones .
  • Minimal inhibition of 17β-HSD3 (≤58% at 10 µM) .

Comparative Reactivity with Analogous Steroids

The table below highlights structural and reactivity differences between 17β-hydroxy-5α-androstane acetate and related steroids:

CompoundKey Functional GroupsReactivity Profile
17β-Hydroxy-5α-androstane acetate C17 acetoxy, 5α-reduced A-ringHydrolysis, lactonization, moderate enzyme inhibition
TestosteroneC17 hydroxyl, C4-C5 double bondAromatization, 5α-reduction to DHT
Dihydrotestosterone (DHT)5α-reduced A-ring, C17 hydroxylHigh affinity for androgen receptors
StanozololPyrazole ring, C17 methylResistance to hepatic metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Structural Features Receptor Affinity Metabolic Pathways
17β-Hydroxy-5α-androstane acetate 5α-reduced backbone; 17β-acetate group Likely AR agonist (inferred) Ester hydrolysis to free steroid
Dihydrotestosterone (DHT) 5α-reduced; 3-keto, 17β-OH High AR affinity (Kd ~0.1–1 nM) Reductase-mediated inactivation
5α-Androstane-3β,17β-diol (3β-diol) 5α-reduced; 3β-OH, 17β-OH ERβ agonist (no AR binding) Oxidized to DHT or conjugated
5α-Androstane-3α,17β-diol (3α-diol) 5α-reduced; 3α-OH, 17β-OH Weak AR/ER activity Rapidly converted to DHT
Abiraterone acetate 17-pyridyl group; 3β-acetate CYP17A1 inhibitor Deacetylated to abiraterone

Receptor Binding and Signaling

  • Androgen Receptor (AR) : DHT exhibits the highest AR affinity (Kd ~0.1 nM) due to its 3-keto group and 5α-reduction . 17β-Hydroxy-5α-androstane acetate likely shares this affinity but may exhibit delayed activity due to ester hydrolysis.
  • Estrogen Receptor Beta (ERβ) : 3β-diol binds ERβ with moderate affinity (Ki ~10–100 nM), regulating prostate epithelial homeostasis without AR activation . In contrast, 3α-diol shows negligible ERβ interaction but is rapidly converted to DHT in the pituitary and prostate .
Table 2: Ligand Binding Affinities
Compound AR Binding (Kd/Ki) ERβ Binding (Kd/Ki) Key Reference
DHT 0.1–1 nM >1,000 nM
3β-diol >1,000 nM 10–100 nM
17β-Hydroxy-5α-androstane acetate* ~1–10 nM (estimated) Not reported

*Estimated based on structural similarity to DHT acetate.

Metabolic and Physiological Roles

  • 17β-Hydroxy-5α-androstane acetate : Likely hydrolyzed to 17β-hydroxy-5α-androstane (free alcohol), mirroring DHT acetate metabolism .
  • 3α-diol vs. 3β-diol :
    • 3α-diol is a transient metabolite rapidly oxidized to DHT in the prostate and pituitary, contributing to androgen signaling .
    • 3β-diol, in contrast, accumulates in the prostate (levels ~10× higher than estradiol) and activates ERβ, suppressing inflammation and proliferation .
  • Abiraterone acetate : A prodrug inhibiting CYP17A1, it blocks androgen synthesis in prostate cancer, contrasting with the androgenic activity of 17β-hydroxy-5α-androstane acetate .

Clinical and Research Implications

  • Age-Related Changes : Serum 3α-diol declines with age (857.3 pmol/L in men aged 20–40 vs. 645.6 pmol/L in men aged 60–80), paralleling reductions in DHT and testosterone .

Preparation Methods

Acetylation of 5α-Dihydrotestosterone (DHT)

The most direct route involves acetylation of DHT (2 ) using acetic anhydride in anhydrous pyridine. This method, adapted from the synthesis of 17β-acetoxy-5α-androst-1-en-3-one, proceeds under mild conditions to yield 17β-hydroxy-5α-androstane acetate with minimal side reactions.

Procedure :

  • Dissolve DHT (1.0 g, 3.45 mmol) in dry pyridine (10 mL).

  • Add acetic anhydride (1.5 equiv, 5.18 mmol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 92–95%.
Characterization :

  • Melting Point : 201–202°C.

  • ¹H NMR (CDCl₃) : δ 0.78 (s, 18-CH₃), 2.04 (s, OAc), 3.63 (t, J = 8.4 Hz, 17α-H).

  • ¹³C NMR : δ 21.2 (OAc), 170.5 (C=O).

Oxidation-Protection Sequence from 3β-Hydroxy-5α-androstan-17-one

A scalable approach starts with 3β-hydroxy-5α-androstan-17-one, employing a six-step sequence to introduce and protect the 17β-hydroxyl group:

  • Acetylation : Protect the 3β-hydroxyl with acetic anhydride.

  • 17-Ketone Reduction : Reduce the 17-keto group using NaBH₄ in methanol to yield 17β-hydroxy-5α-androstan-3β-acetate.

  • Silyl Protection : Shield the 17β-hydroxyl with tert-butyldimethylsilyl (TBDMS) chloride.

  • Deprotection and Oxidation : Remove the 3β-acetate with ethanolic KOH, then oxidize the 3β-hydroxyl to a ketone using N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP).

  • Desilylation and Acetylation : Cleave the TBDMS group with HCl, followed by acetylation.

Key Advantages :

  • Avoids toxic Jones reagent by using NMO/TPAP for oxidation.

  • Overall yield: 82%.

Lactonization and Reduction Pathway

A patent-derived method synthesizes the compound via lactone intermediates:

  • Oxidation of Mestanolone : Convert mestanolone (17α-methyl-DHT) to 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one using o-iodoxybenzoic acid (IBX).

  • Hydroxylation : Treat the enone with osmium tetroxide and N-methylmorpholine N-oxide to form a 1α,2α-diol.

  • Periodate Cleavage : Split the diol with NaIO₄ to generate a seco-acid intermediate.

  • Reductive Cyclization : Use NaBH₄ in NaOH to reduce the seco-acid to the lactone, followed by acetylation.

Yield : 38–50% after purification.

Analytical and Comparative Analysis

Reaction Efficiency and Yield Comparison

MethodStarting MaterialKey ReagentsYieldPurity (HPLC)
Direct AcetylationDHTAc₂O, pyridine92–95%>99%
Oxidation-Protection3β-OH-androstanoneNMO/TPAP, TBDMSCl82%98%
LactonizationMestanoloneIBX, OsO₄, NaBH₄38–50%95%

Stereochemical Considerations

  • The 5α-reduction step is critical for avoiding 5β-diastereomers, which exhibit reduced androgen receptor affinity.

  • NaBH₄ selectively reduces 17-keto groups to 17β-alcohols due to steric hindrance at the 17α position.

Challenges and Optimizations

  • Byproduct Formation : DDQ-mediated dehydrogenation of 17β-acetoxy-5α-androstan-3-one produces androstadienone derivatives (32% yield). Gradient chromatography is required for separation.

  • Cost Efficiency : Direct acetylation of DHT is cost-effective, whereas lactonization routes require expensive reagents like OsO₄ .

Q & A

Q. What are the key enzymatic pathways involved in the interconversion of 17β-hydroxy-5α-androstane derivatives, and how can these pathways be experimentally characterized?

The interconversion between 17β-hydroxy-5α-androstan-3-one (5α-dihydrotestosterone, DHT) and its diol metabolites (e.g., 5α-androstane-3α,17β-diol) is mediated by 3α-hydroxysteroid oxidoreductases (3α-HSORs). Three distinct isoforms exist in rat kidney:

  • Soluble NADPH-dependent 3α-HSOR (higher activity in females).
  • Microsomal NADPH-dependent 3α-HSOR (higher activity in males).
  • Microsomal NADH-linked 3α-HSOR (favors 3α-dehydrogenation of diols to DHT).

Q. Methodology :

  • Enzyme assays : Use tissue homogenates fractionated into cytosolic and microsomal components. Measure activity via NAD(P)H cofactor consumption or product formation (e.g., DHT via HPLC or LC-MS).
  • Kinetic analysis : Determine KmK_m and VmaxV_{max} for substrates under varying pH, ionic strength, and cofactor conditions .
  • Inhibition studies : Test steroidal inhibitors (e.g., progesterone) to differentiate isoforms.

Q. How can researchers synthesize 17β-hydroxy-5α-androstane acetate from precursor steroids, and what analytical methods validate purity?

Synthesis Pathway :

Bromination : Start with 5α-androstane-3β,17β-diol. Brominate at C-16α using 5α-bromo-6β,19-epoxide intermediates (see for analogous reactions) .

Acetylation : Protect the 17β-hydroxyl group via acetic anhydride under basic conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Validation :

  • HPLC : C18 column, methanol/water (70:30), UV detection at 240 nm.
  • NMR : Confirm esterification (δ 2.05 ppm for acetate protons) and 5α-stereochemistry (NOE correlations).
  • Mass Spec : ESI-MS for molecular ion ([M+H]+^+ expected at m/z 347.2).

Advanced Research Questions

Q. How do sex differences in 3α-HSOR isoforms impact the tissue-specific metabolism of 17β-hydroxy-5α-androstane acetate?

Experimental Design :

  • Tissue selection : Compare liver, prostate, and kidney from male vs. female rodents.
  • Metabolite profiling : Incubate 17β-hydroxy-5α-androstane acetate with tissue homogenates. Quantify DHT, 3α-diol, and glucuronidated metabolites via LC-MS/MS.
  • Enzyme inhibition : Use isoform-specific inhibitors (e.g., NADH for microsomal NADH-linked 3α-HSOR).

Q. Key Findings :

  • In male kidneys, microsomal NADH-linked 3α-HSOR drives DHT synthesis, while female kidneys favor soluble NADPH-dependent diol formation .
  • Implications : Sex-specific enzyme activity may influence androgen receptor activation or inactivation pathways.

Q. What methodological challenges arise in resolving contradictory data on the estrogen receptor (ER) binding affinity of 5α-androstane derivatives?

Case Study : reports that 5α-androstane-3β,17β-diol binds ERβ with moderate affinity (Kd0.6nMK_d \approx 0.6 \, \text{nM}), while 3α-diol shows negligible binding . Contradictions may arise from:

  • Receptor heterogeneity : ERβ splice variants or post-translational modifications.
  • Ligand stability : Oxidation of diols to DHT during assays.

Q. Resolution Strategy :

  • Stabilize ligands : Include antioxidants (e.g., ascorbate) in incubation buffers.
  • Use purified receptors : Recombinant ERβ isoforms in cell-free systems (e.g., surface plasmon resonance).
  • Control for metabolism : Co-incubate with 3α-HSOR inhibitors (e.g., indomethacin).

Q. How can researchers design assays to distinguish between 5α- and 5β-reduced androstane derivatives in metabolic studies?

Methodology :

  • Stereochemical analysis : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to separate 5α- and 5β-epimers.
  • NOE NMR : Detect axial vs. equatorial proton orientations in the A-ring.
  • Crystallography : Compare X-ray structures of 5α-androstane-17β-acetate (chair conformation) vs. 5β-derivatives (twisted boat) .

Q. What are the implications of 17β-hydroxy-5α-androstane acetate’s stability under varying pH and temperature conditions for long-term storage?

Stability Study Design :

  • Accelerated degradation : Incubate compound at 40°C/75% RH for 1–6 months. Monitor via:
    • HPLC purity : Degradation products (e.g., hydrolysis to free diol).
    • Mass spec : Identify oxidation products (e.g., 3-keto derivatives).
  • pH dependence : Test stability in buffers (pH 4–9) at 25°C.

Q. Recommendations :

  • Store lyophilized at -20°C in argon atmosphere to prevent oxidation.
  • Use amber vials to minimize photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-Hydroxy-5alpha-androstane acetate
Reactant of Route 2
Reactant of Route 2
17beta-Hydroxy-5alpha-androstane acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.